

A Technical Guide to Mandipropamid: Properties, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Mandipropamid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Mandipropamid**, detailing its chemical identity, physicochemical properties, synthesis, and biological mode of action. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Core Chemical Identifiers

Identifier	Value	Citation
CAS Number	374726-62-2	[1][2][3]
IUPAC Name	2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide	[1][3][4]
Molecular Formula	C ₂₃ H ₂₂ ClNO ₄	[1][2][3]
Molecular Weight	411.9 g/mol	[1][3]

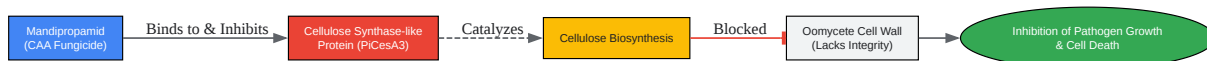
Physicochemical Properties

Mandipropamid is a light beige, odorless powder.[1][3] Its key physicochemical properties are summarized in the table below.

Property	Value	Citation
Melting Point	96.4-97.3 °C	[1][5]
Density	1.24 g/cm ³ at 22 °C	[1][5]
Vapor Pressure	9.4 × 10 ⁻⁷ Pa at 25 °C	[3]
Water Solubility (25°C)	4.2 mg/L	[5]
Solvent Solubility (g/L, 25°C)	n-hexane: 0.042, n-octanol: 4.8, toluene: 29, methanol: 66, ethyl acetate: 120, acetone: 300, dichloromethane: 400	[1]
Octanol-Water Partition Coefficient (log Kow)	3.2	[1]
Hydrolysis Stability	Stable to hydrolysis at pH 4-9	[1][3]

Mechanism of Action

Mandipropamid belongs to the carboxylic acid amide (CAA) class of fungicides.[6][7] Its primary mode of action is the inhibition of cellulose biosynthesis in the cell walls of oomycete pathogens, a group of destructive plant pathogens including species that cause late blight and downy mildew.[8][9][10] This targeted action disrupts the integrity of the fungal cell wall, leading to cell death.[8] The molecular target has been identified as a cellulose synthase-like protein, PiCesA3.[9][10]

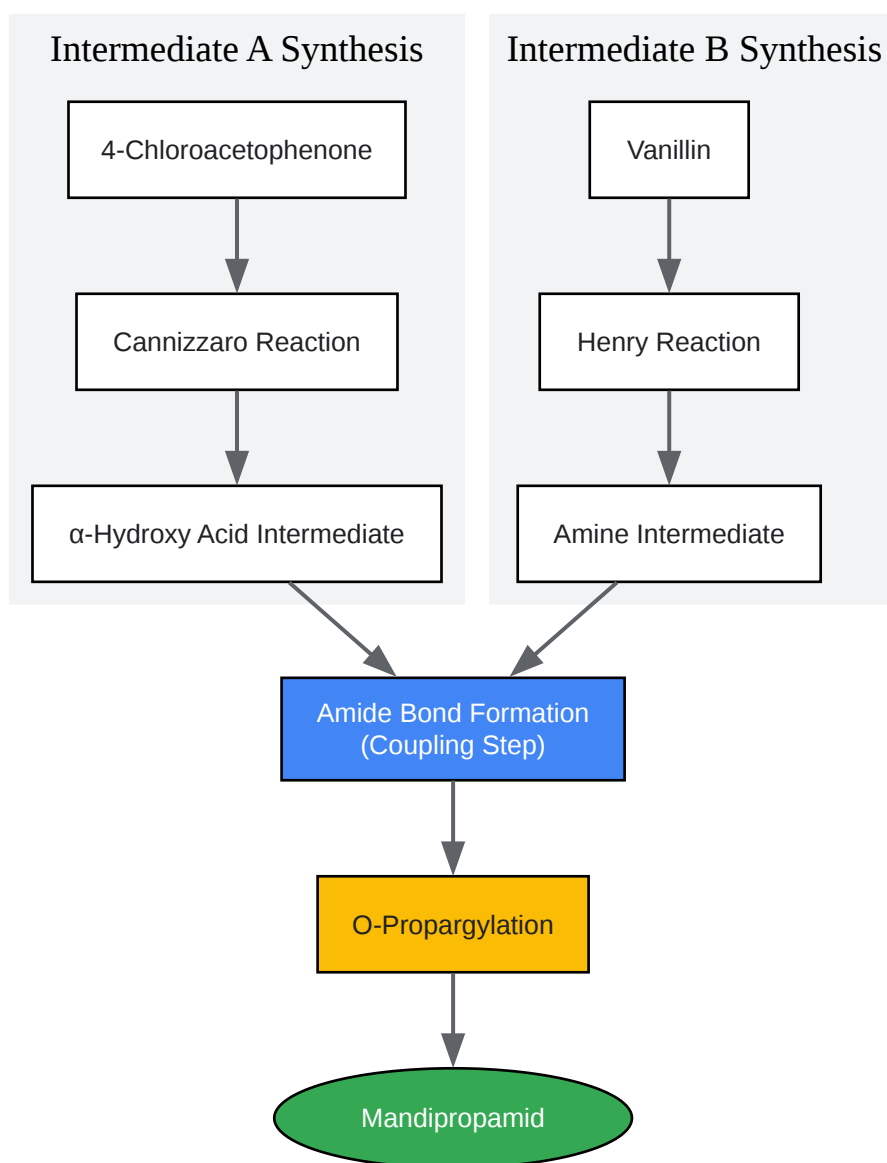


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Mandipropamid's inhibitory effect on oomycete cell wall synthesis.

Synthesis of Mandipropamid

The synthesis of **Mandipropamid** has been achieved through various routes, often employing a convergent approach that does not require protecting groups.[11] A common strategy involves the reaction of key intermediates derived from commercially available starting materials, such as 4-chloroacetophenone and vanillin.[6][11][12] Key chemical reactions in the synthesis include the Cannizzaro and Henry reactions, followed by amide bond formation and O-propargylation.[6][11]



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A generalized workflow for the synthesis of **Mandipropamid**.

Experimental Protocols

Residue Analysis in Agricultural Products

The determination of **Mandipropamid** residues in food matrices is critical for safety assessment. The following outlines a general protocol based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

1. Sample Extraction[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Weigh a homogenized sample of the agricultural product (e.g., 10-20 g of fruits, vegetables, or grains).[\[13\]](#)
- For certain matrices like grains or tea leaves, add 20 mL of water and allow to stand for 30 minutes.[\[13\]](#)
- Add 100 mL of acetonitrile and homogenize the mixture.
- Filter the homogenate under suction.
- Wash the residue on the filter with an additional 50 mL of acetonitrile and combine the filtrates.
- Adjust the final volume of the combined filtrate to 200 mL with acetonitrile.

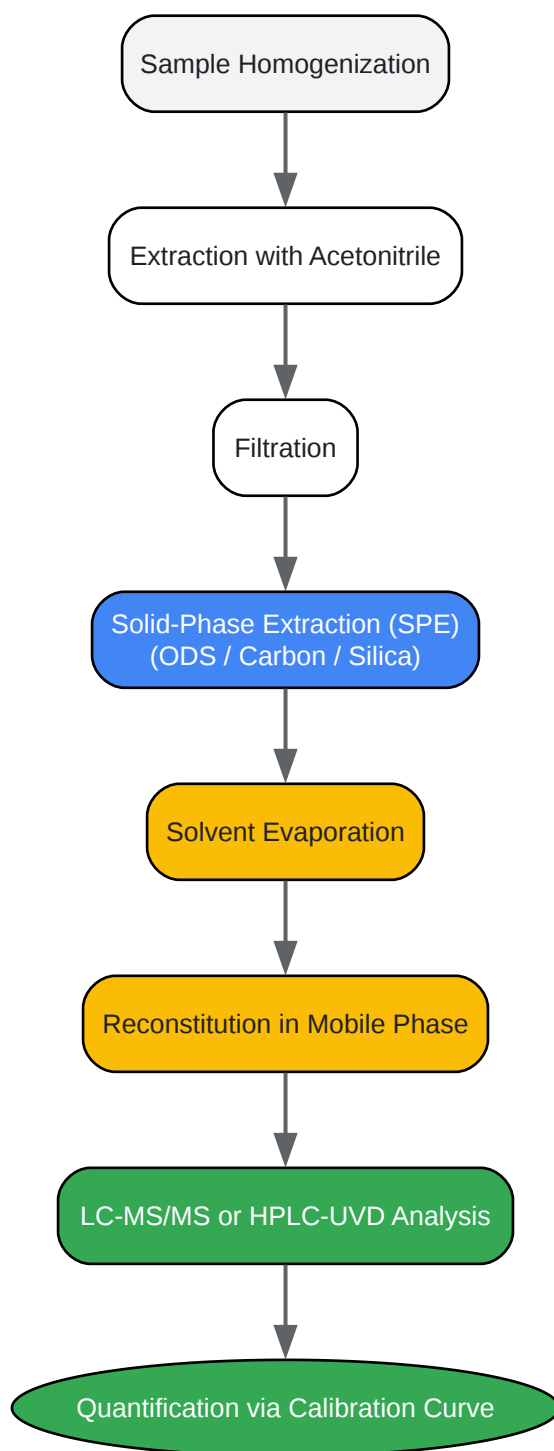
2. Clean-up (Solid-Phase Extraction - SPE)[\[13\]](#)[\[14\]](#)

- Take an aliquot of the extract (e.g., 2 mL).
- The clean-up procedure often involves sequential column chromatography using cartridges such as octadecylsilanized (ODS) silica gel, graphitized carbon black, and silica gel to remove interfering matrix components.[\[13\]](#)
- ODS and Carbon Column Steps:
 - Condition an ODS cartridge (1,000 mg) and a graphitized carbon black cartridge (500 mg) with acetonitrile and water.
 - Load the diluted extract onto the ODS cartridge.

- Connect the carbon cartridge below the ODS cartridge and elute with acetonitrile/water mixtures to remove impurities.
- Remove the ODS cartridge and elute the carbon cartridge with acetone.
- Silica Gel Column Step:
 - Concentrate the eluate from the carbon cartridge and redissolve in an ethyl acetate/n-hexane mixture.
 - Load this solution onto a conditioned silica gel cartridge (690 mg).
 - Wash the cartridge with an ethyl acetate/n-hexane mixture.
 - Elute the target analyte (**Mandipropamid**) with a more polar mixture of ethyl acetate/n-hexane (e.g., 2:3 v/v).[\[13\]](#)

3. Quantification[\[13\]](#)[\[15\]](#)

- Evaporate the final eluate to dryness at a temperature below 40°C.
- Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., acetonitrile/formic acid/water).[\[13\]](#)
- Analyze the sample using LC-MS/MS or HPLC-UVD.
- Prepare a calibration curve using standard solutions of **Mandipropamid** at known concentrations (e.g., 0.0005–0.01 mg/L).[\[13\]](#)
- Calculate the concentration of **Mandipropamid** in the original sample based on the peak area or height from the chromatogram and the calibration curve.



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Workflow for **Mandipropamid** residue analysis in food samples.

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